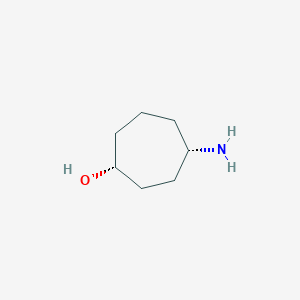

(1R,4S)-4-aminocycloheptan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,4S)-4-aminocycloheptan-1-ol is a chiral compound with a seven-membered ring structure It features an amino group at the fourth position and a hydroxyl group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4-aminocycloheptan-1-ol can be achieved through several methods. One common approach involves the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene. This process typically requires a flame-dried apparatus, argon atmosphere, and specific reagents such as imidazole and acetic anhydride . The reaction conditions include cooling the mixture to 0°C and using ethyl ether for extractions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the laboratory-scale procedures to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

(1R,4S)-4-aminocycloheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cycloheptanone derivatives, while reduction of the amino group can produce primary amines.

Aplicaciones Científicas De Investigación

(1R,4S)-4-aminocycloheptan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1R,4S)-4-aminocycloheptan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(1R,4S)-4-hydroxy-2-cyclopentenyl acetate: This compound has a similar ring structure but with different functional groups.

(1R,4S)-bicyclo[2.2.1]hept-2-ene-2,3-diol: Another compound with a similar ring system but different substituents.

Uniqueness

(1R,4S)-4-aminocycloheptan-1-ol is unique due to its specific combination of an amino group and a hydroxyl group on a seven-membered ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Actividad Biológica

(1R,4S)-4-aminocycloheptan-1-ol is a cyclic amine compound that has garnered attention for its potential biological activities. This article compiles and analyzes the existing literature regarding its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a seven-membered carbon ring with an amino group attached. The stereochemistry of the compound plays a crucial role in its biological activity, influencing how it interacts with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively neutralize free radicals, providing insight into its potential health benefits.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant in the context of neurodegenerative diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Scavenging Free Radicals : Its ability to donate electrons allows it to neutralize free radicals effectively.

- Modulation of Cell Signaling Pathways : Preliminary studies suggest it may influence pathways related to cell survival and apoptosis.

Case Studies

A notable case study involved the application of this compound in a preclinical model of bacterial infection. The compound was administered to mice infected with methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load compared to control groups, highlighting its potential as an alternative treatment option.

Propiedades

IUPAC Name |

(1R,4S)-4-aminocycloheptan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTKRRSCXYJDFE-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CC[C@@H](C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.